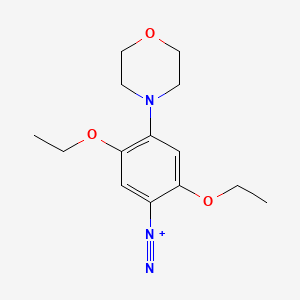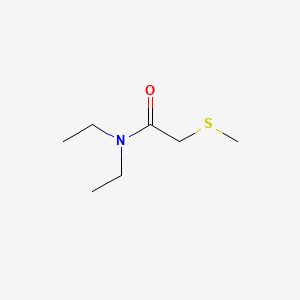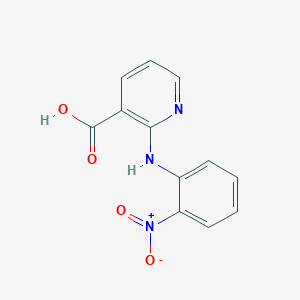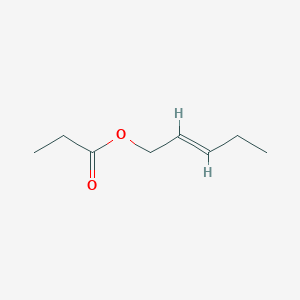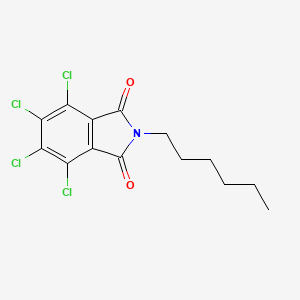
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- typically involves the chlorination of a precursor isoindole compound followed by the introduction of a hexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The hexylation step can be achieved through alkylation reactions using hexyl halides in the presence of strong bases or catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly chlorinated derivatives or to introduce additional functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce the isoindole ring system.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of more highly chlorinated isoindole derivatives.
Reduction: Formation of less chlorinated or dechlorinated isoindole derivatives.
Substitution: Formation of isoindole derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-ethyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-propyl-
Comparison: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or propyl analogs. The hexyl group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
14737-86-1 |
|---|---|
分子式 |
C14H13Cl4NO2 |
分子量 |
369.1 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-hexylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13Cl4NO2/c1-2-3-4-5-6-19-13(20)7-8(14(19)21)10(16)12(18)11(17)9(7)15/h2-6H2,1H3 |
InChIキー |
PVYDPFXQCMGQTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
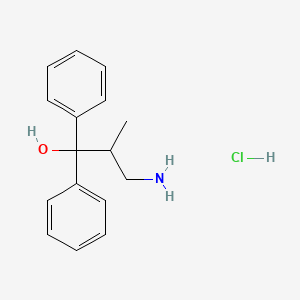
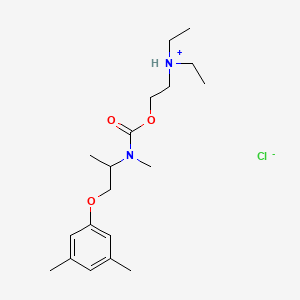
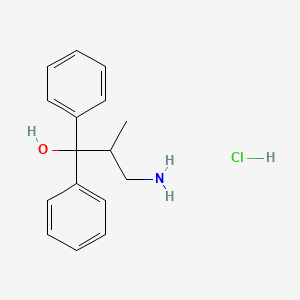
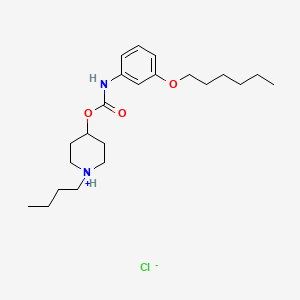

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
